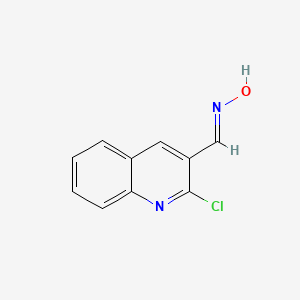

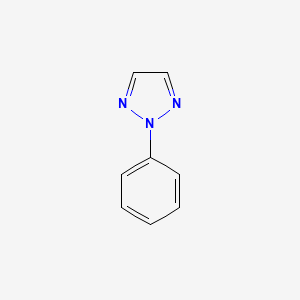

2-phenyl-2H-1,2,3-triazole

Overview

Description

2-Phenyl-2H-1,2,3-triazole is a heterocyclic compound that has garnered attention due to its diverse applications in medicinal chemistry, materials science, and as a ligand in coordination chemistry. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is known for its stability and versatility in various chemical reactions .

Synthesis Analysis

The synthesis of 2-phenyl-2H-1,2,3-triazole has been optimized through the cyclization of glyoxal phenylosazone using high-boiling solvents in the presence of a copper triflate catalyst. The structure of the synthesized compound was confirmed using various spectroscopic methods, including IR, 1H, 13C, and 15N NMR spectroscopy, mass spectrometry, and elemental analysis . Additionally, green synthetic methods have been employed to prepare related 1,2,3-triazole derivatives, emphasizing the importance of environmentally friendly procedures in modern chemistry .

Molecular Structure Analysis

The molecular structure of 2-phenyl-2H-1,2,3-triazole derivatives has been studied using X-ray crystallography. For instance, the crystal structures of related compounds have shown small dihedral angles between the triazolyl ring and the attached aryl rings, indicating a relatively flat molecular conformation. This flatness contrasts with other compounds that exhibit a "V" shape, demonstrating the influence of substituents on the overall molecular geometry .

Chemical Reactions Analysis

1,2,3-Triazoles, including 2-phenyl derivatives, are known to participate in various chemical reactions. They can be used as ligands in coordination chemistry, forming complexes with metals such as rhenium and ruthenium. These complexes have been studied for their structural properties and potential applications in catalysis, demonstrating the reactivity of the triazole moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-phenyl-2H-1,2,3-triazole and its derivatives have been explored through various studies. For example, the Hammett correlation has been used to determine the acidity constants of a group of triazoles, providing insight into their electronic properties. UV and IR spectroscopy have been utilized to assign structures based on spectral features, revealing analogies between triazolyl and phenyl compounds . Additionally, the optical properties of related triazole derivatives have been investigated, showing potential for applications in materials with specific optical requirements .

Scientific Research Applications

-

Drug Discovery : Triazoles are used in the development of a wide range of drugs due to their ability to bind with a variety of enzymes and receptors in biological systems . They have shown significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

-

Organic Synthesis : Triazoles are used in organic synthesis due to their ability to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .

-

Polymer Chemistry : Triazoles have applications in polymer chemistry .

-

Supramolecular Chemistry : Triazoles are used in supramolecular chemistry, which involves the study of entities of greater complexity than individual molecules .

-

Bioconjugation : Triazoles are used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .

-

Materials Science : Triazoles have found applications in materials science .

-

Dyes and Photographic Materials : Triazoles are used in the production of dyes and photographic materials .

-

Photostabilizers : Triazoles can act as photostabilizers, which protect materials from degradation caused by exposure to light .

-

Agrochemicals : Triazoles are used in the production of agrochemicals .

-

Corrosion Inhibitors : Triazoles can act as corrosion inhibitors for copper alloys .

-

Nanotube Production : Triazoles have found applications in the production of nanotubes .

-

Cyclic Peptide Synthesis : Triazoles are used in the synthesis of cyclic peptides .

-

Dendrimer Synthesis : Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions, and triazoles are used in their synthesis .

-

Enzyme Modification : Triazoles can be used for enzyme modification .

-

Peptide Conjugation : Triazoles are used in peptide conjugation, a process where two peptides are joined together .

-

Creation of Liquid Crystals : Triazoles are used in the creation of liquid crystals .

-

Dyes and Photographic Materials : Triazoles are used in the production of dyes and photographic materials .

-

Photostabilizers : Triazoles can act as photostabilizers, which protect materials from degradation caused by exposure to light .

-

Agrochemicals : Triazoles are used in the production of agrochemicals .

-

Corrosion Inhibitors : Triazoles can act as corrosion inhibitors for copper alloys .

-

Nanotube Production : Triazoles have found applications in the production of nanotubes .

-

Cyclic Peptide Synthesis : Triazoles are used in the synthesis of cyclic peptides .

-

Dendrimer Synthesis : Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions, and triazoles are used in their synthesis .

-

Enzyme Modification : Triazoles can be used for enzyme modification .

-

Peptide Conjugation : Triazoles are used in peptide conjugation, a process where two peptides are joined together .

-

Creation of Liquid Crystals : Triazoles are used in the creation of liquid crystals .

Safety And Hazards

properties

IUPAC Name |

2-phenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-9-6-7-10-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBWAYHAOLQZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408120 | |

| Record name | 2-Phenyl-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-2H-1,2,3-triazole | |

CAS RN |

51039-49-7 | |

| Record name | 2-Phenyl-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)

![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)